![molecular formula C18H19N5O B5176120 5-amino-N-(2-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5176120.png)
5-amino-N-(2-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(2-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
5-amino-N-(2-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its antitumor, antifungal, and antibacterial properties. In addition, it has been studied as a potential inhibitor of protein kinase CK2, which is involved in the regulation of cell growth and differentiation.
Mechanism of Action
The mechanism of action of 5-amino-N-(2-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been reported to inhibit the activity of protein kinase CK2, which may contribute to its antitumor and antimicrobial effects.
Biochemical and Physiological Effects
Studies have shown that 5-amino-N-(2-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has a cytotoxic effect on cancer cells, as well as antibacterial and antifungal activity. It has also been reported to induce apoptosis in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 5-amino-N-(2-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential as a selective inhibitor of protein kinase CK2. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on 5-amino-N-(2-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. These include further investigation of its antitumor, antimicrobial, and antifungal properties, as well as its potential as a selective inhibitor of protein kinase CK2. Additionally, studies could focus on optimizing the synthesis method to improve yield and purity of the compound.
Synthesis Methods
The synthesis of 5-amino-N-(2-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-methylphenylhydrazine, ethyl 2-bromoacetate, and 2-ethylphenyl isocyanate in the presence of a copper catalyst. This method has been reported to yield high purity and good yield of the compound.
properties
IUPAC Name |
5-amino-N-(2-ethylphenyl)-1-(4-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-3-13-6-4-5-7-15(13)20-18(24)16-17(19)23(22-21-16)14-10-8-12(2)9-11-14/h4-11H,3,19H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKIIZHSSCZCMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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